molecular formula C25H22N2O3 B457239 2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide

2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide

Cat. No.: B457239
M. Wt: 398.5g/mol
InChI Key: JACKUGYDUZEYGA-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the quinoline derivative with an appropriate amine, such as 4-methoxybenzylamine, under conditions that promote amide bond formation.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerases, which are crucial for DNA replication and transcription. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-2-phenylquinolinecarboxamide: Lacks the methoxy group on the phenyl ring, resulting in different electronic properties.

    N-(4-methoxybenzyl)-2-(3-hydroxyphenyl)-4-quinolinecarboxamide: Contains a hydroxyl group instead of a methoxy group, affecting its hydrogen bonding capabilities.

    N-(4-methoxybenzyl)-2-(3-methylphenyl)-4-quinolinecarboxamide: Has a methyl group instead of a methoxy group, altering its steric and electronic properties.

Uniqueness

2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide is unique due to the presence of methoxy groups on both the benzyl and phenyl rings, which enhance its solubility, electronic properties, and potential for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide

InChI

InChI=1S/C25H22N2O3/c1-29-19-12-10-17(11-13-19)16-26-25(28)22-15-24(18-6-5-7-20(14-18)30-2)27-23-9-4-3-8-21(22)23/h3-15H,16H2,1-2H3,(H,26,28)

InChI Key

JACKUGYDUZEYGA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC

Origin of Product

United States

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